Reuterin

Description

Structure

3D Structure

Properties

IUPAC Name |

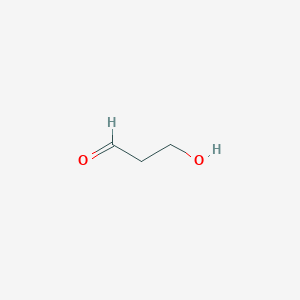

3-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKFZDCRYJKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062199 | |

| Record name | Reuterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxypropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2134-29-4 | |

| Record name | Reuterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reuterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACRYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5F79YAO6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxypropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Antimicrobial spectrum of Reuterin against pathogenic bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced from glycerol by the probiotic bacterium Lactobacillus reuteri.[1][2] It exists as a dynamic, multi-component system in aqueous solutions, primarily comprising 3-HPA, its hydrate, a cyclic dimer, and acrolein. This versatility contributes to its efficacy against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[3] This document provides an in-depth overview of reuterin's antimicrobial spectrum, its mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Antimicrobial Activity of Reuterin

The antimicrobial efficacy of reuterin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC and MBC values for reuterin against a variety of pathogenic and commensal bacteria.

| Bacterial Species | Gram Stain | MIC Range (mM) | MBC Range (mM) | Reference |

| Highly Sensitive Strains | ||||

| Bacteroides vulgatus | Gram-Negative | < 1.9 | Not Reported | [3] |

| Clostridium difficile | Gram-Positive | < 1.9 | Not Reported | [3] |

| Bacteroides thetaiotaomicron | Gram-Negative | 1.9 - 3.8 | Not Reported | [3] |

| Bifidobacterium spp. | Gram-Positive | 1.9 - 3.8 | Not Reported | [3] |

| Eubacterium spp. | Gram-Positive | 1.9 - 3.8 | Not Reported | [3] |

| Sensitive Strains | ||||

| Escherichia coli | Gram-Negative | 7 - 15 | 15 - 30 | [3] |

| Enteric Pathogens (EHEC, ETEC) | Gram-Negative | ~10 | Not Reported | |

| Salmonella enterica | Gram-Negative | ~10 | Not Reported | |

| Shigella sonnei | Gram-Negative | ~10 | Not Reported | |

| Vibrio cholerae | Gram-Negative | ~10 | Not Reported | |

| Listeria spp. | Gram-Positive | 7.5 - 15 | 3.8 - 15 | [3] |

| Resistant Strains | ||||

| Staphylococcus aureus | Gram-Positive | 18.25 | Not Reported | |

| Clostridium clostridioforme | Gram-Positive | 15 - 30 | 15 - 30 | [3] |

| Lactobacillus spp. | Gram-Positive | 15 - 40 | 15 - 80 | [3] |

| Lactobacillus reuteri | Gram-Positive | 30 - 50 | 60 - 120 | [3] |

Note: The MIC and MBC values can vary depending on the specific strain, the experimental conditions, and the method of reuterin quantification. For Campylobacter jejuni and C. coli, high sensitivity has been reported with MIC values in the micromolar range when measured in terms of acrolein concentration.[4]

Mechanism of Action

The broad-spectrum activity of reuterin is attributed to its highly reactive aldehyde group, which leads to a multi-targeted assault on microbial cells. The primary mechanism involves the induction of severe oxidative stress.[1][5][6]

Key Mechanisms:

-

Thiol Group Interaction: Reuterin's aldehyde group readily reacts with thiol (-SH) groups present in proteins and low-molecular-weight molecules like glutathione.[1][7] This disrupts the function of numerous enzymes and depletes the cell's antioxidant defenses, leading to a state of redox imbalance.[8]

-

Oxidative Stress Response: In bacteria like E. coli, sublethal concentrations of reuterin trigger the expression of genes in the OxyR regulon, a system that responds to oxidative stress.[1][5] However, bacteria with mutations in the oxyR gene exhibit increased sensitivity to reuterin.[5][7] This indicates that reuterin's activity is directly linked to causing oxidative stress that can overwhelm the cell's protective mechanisms.[1][5]

-

Membrane Damage: Reuterin compromises the integrity of the bacterial cell membrane.[9][10] This leads to increased membrane permeability, leakage of intracellular contents, and a drop in intracellular pH, ultimately contributing to cell death.[10]

-

DNA Damage: Evidence suggests that reuterin can also cause DNA damage within bacterial cells.[9]

Mandatory Visualizations

Caption: The Reuterin system's formation and equilibrium in an aqueous solution.

References

- 1. The antimicrobial compound reuterin (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Inhibitory activity spectrum of reuterin produced by Lactobacillus reuteri against intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reuterin Demonstrates Potent Antimicrobial Activity Against a Broad Panel of Human and Poultry Meat Campylobacter spp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. The antimicrobial compound reuterin (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Systematic analysis of the antibacterial mechanisms of reuterin using the E. coli Keio collection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the Mechanisms of Reuterin against Staphylococcus aureus Based on Membrane Damage and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Reuterin Synthesis in Lactobacilli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reuterin, a potent broad-spectrum antimicrobial compound produced by certain strains of Lactobacillus reuteri, has garnered significant interest for its potential therapeutic and food preservation applications. This technical guide provides a comprehensive overview of the genetic determinants governing reuterin synthesis in lactobacilli. We delve into the genomic architecture of the reuterin production pathway, detailing the key genes and their functions within the propanediol utilization (pdu)-cobalamin biosynthesis (cbi-cob-hem) operon. This guide also presents quantitative data on reuterin production under various conditions, outlines detailed experimental protocols for the study of these genetic determinants, and provides visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of this complex biological system.

Introduction

Lactobacillus reuteri, a heterofermentative lactic acid bacterium, is a natural inhabitant of the gastrointestinal tracts of humans and other animals. Certain strains possess the unique ability to convert glycerol into the antimicrobial compound 3-hydroxypropionaldehyde (3-HPA), commonly known as reuterin. Reuterin exists in a dynamic equilibrium with its hydrated monomer and cyclic dimer forms.[1] It exhibits inhibitory activity against a wide range of microorganisms, including pathogenic bacteria, yeasts, fungi, and protozoa.[1] This broad-spectrum activity, coupled with its production by a commensal bacterium, makes reuterin a promising candidate for development as a therapeutic agent and a natural food preservative.

The synthesis of reuterin is a complex process that is tightly linked to the anaerobic metabolism of glycerol and is dependent on the presence of cobalamin (vitamin B12) as a cofactor.[2][3] The genetic machinery responsible for both reuterin and cobalamin biosynthesis is encoded within a large, horizontally acquired genomic island.[2][4] Understanding the genetic and molecular basis of reuterin production is crucial for the rational design of strategies to enhance its yield and for the development of novel antimicrobial therapies.

Genetic Organization of the Reuterin Synthesis Locus

The capacity of L. reuteri to produce reuterin is encoded within a large gene cluster, often referred to as the pdu-cbi-cob-hem genomic island.[2][4] This island is characterized by a lower GC content compared to the rest of the genome, suggesting its acquisition through horizontal gene transfer.[2][4] This cluster contains genes for propanediol utilization (pdu), as well as for the biosynthesis of the essential cofactor, cobalamin (cbi, cob, and hem genes).[5][6] The entire cluster can be comprised of up to 58 open reading frames (ORFs).[2]

The organization of this locus reveals a close functional linkage between glycerol metabolism and cobalamin biosynthesis. The positive regulator, PocR, controls the transcription of both the pdu and cbi-cob operons.[2][5]

The Propanediol Utilization (pdu) Operon

The pdu operon contains the core enzymatic machinery for the conversion of glycerol to reuterin and its subsequent metabolism. A key enzyme is the cobalamin-dependent glycerol dehydratase, which catalyzes the conversion of glycerol to 3-HPA (reuterin).[1] This enzyme is typically composed of three subunits encoded by the pduC, pduD, and pduE genes (also referred to as gupCDE in some literature).[5][7] Other genes in the pdu operon are involved in the further conversion of 3-HPA to 1,3-propanediol, a process that regenerates NAD+.[8]

The Cobalamin Biosynthesis (cbi-cob-hem) Operon

Cobalamin is an essential cofactor for the activity of glycerol dehydratase.[2] Many strains of L. reuteri capable of producing reuterin also possess the genetic machinery for the de novo synthesis of cobalamin. The genes responsible for this complex pathway are organized in the cbi-cob-hem operon, which is located adjacent to the pdu operon.[5][6] This operon contains a comprehensive set of genes required for the anaerobic biosynthesis of cobalamin.[6][9]

Table 1: Key Genes and Their Functions in the pdu-cbi-cob-hem Operon of Lactobacillus reuteri

| Gene/Operon | Encoded Protein/Function | Reference(s) |

| pdu Operon | Propanediol/Glycerol Utilization | |

| pduCDE (gupCDE) | Subunits of cobalamin-dependent glycerol/diol dehydratase (catalyzes glycerol to 3-HPA) | [5][10] |

| pduQ | 1,3-propanediol oxidoreductase (converts 3-HPA to 1,3-propanediol) | [11] |

| pduP | Coenzyme-A acylating propionaldehyde dehydrogenase | [10] |

| pduL | Phosphotransacylase | [10] |

| pduW | Propionate kinase | [10] |

| pduA, B, J, K, N, T, U | Shell proteins of the bacterial microcompartment (metabolosome) | [10] |

| cbi-cob-hem Operon | Cobalamin (Vitamin B12) Biosynthesis | |

| cbi genes | Involved in the anaerobic biosynthesis of the corrin ring of cobalamin | [6][9] |

| cob genes | Involved in the conversion of cobinamide to cobalamin | [6][9] |

| hem genes | Involved in the biosynthesis of siroheme, a precursor for cobalamin | [6][9] |

| pocR | Regulatory Gene | |

| pocR | AraC-type transcriptional regulator; positively regulates the pdu and cbi-cob operons | [2][5] |

Reuterin Synthesis Pathway and Regulation

The biochemical pathway for reuterin synthesis is a two-step process that is initiated by the conversion of glycerol.

Caption: Biochemical pathway of reuterin synthesis from glycerol in Lactobacillus reuteri.

The expression of the pdu and cbi-cob-hem operons is positively regulated by the transcriptional activator PocR.[2] The induction of this system is influenced by the presence of glycerol and the growth phase of the bacteria.[1]

Quantitative Analysis of Reuterin Production

The production of reuterin by L. reuteri is influenced by various factors, including the strain, glycerol concentration, cell density, pH, temperature, and incubation time. The tables below summarize quantitative data from several studies.

Table 2: Reuterin Production by Different Lactobacillus Strains and Conditions

| Lactobacillus Strain | Glycerol Concentration (mM) | Reuterin/3-HPA Produced (mM) | Reference(s) |

| L. reuteri LR301 | 600 | Bacteriostatic effect observed | [12] |

| L. reuteri DPC16 | 300 | ~178 | [9] |

| L. reuteri DPC16 | 350 | Maximum concentration reported | [12] |

| Chicken Isolate PT6_F1 | 600 | 156.9 ± 11.0 | [8] |

| Chicken Isolate PTA4_C4 | 600 | 330.2 ± 14.9 | [8] |

| L. reuteri DSM 20016 | 600 | 132.8 ± 4.3 | [8] |

| L. reuteri SD2112 | 600 | 432.9 ± 9.0 | [8] |

| L. reuteri ATCC 53608 | 100 | Highest conversion yield | [5] |

| Lactobacillus coryniformis WBB05 | 200 | 123 | [6] |

Table 3: Optimal Conditions for Reuterin Production by L. reuteri DPC16

| Parameter | Optimal Value | Reuterin Yield | Reference(s) |

| Initial Glycerol Concentration | 300-350 mM | Highest Production | [9][12] |

| Biomass Concentration | 21-25 g/L | Highest Production | [9][12] |

| pH | 6.2-6.8 | Highest Production | [9][12] |

| Temperature | 25-30 °C | Highest Production | [9] |

| Conversion Time | 1-2 hours | Highest Production | [9][12] |

| Culture Age | 20-24 hours | Most Efficient Transformation | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of reuterin synthesis.

Quantification of Reuterin

This method is based on the reaction of 3-HPA with tryptophan in the presence of hydrochloric acid to produce a colored compound that can be measured spectrophotometrically.

Protocol:

-

Prepare a standard curve using acrolein at concentrations ranging from 0.05 to 6 mM.[13]

-

Harvest L. reuteri cells from culture by centrifugation (e.g., 4,000 rpm for 10 minutes).[14]

-

Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[14]

-

Resuspend the cells in a glycerol solution (e.g., 250 mM glycerol) and incubate at 37°C for 1-2 hours to allow for reuterin production.[14]

-

Pellet the cells by centrifugation and filter the supernatant through a 0.45-μm syringe filter.[14]

-

To 300 μl of the filtered supernatant, add 225 μl of 10 mM tryptophan solution and 900 μl of concentrated HCl.[14]

-

Measure the absorbance at 560 nm.[13]

-

Determine the reuterin concentration by comparing the absorbance to the acrolein standard curve.

HPLC provides a more specific and accurate quantification of 3-HPA.

Protocol:

-

Prepare cell-free supernatant as described in the colorimetric assay protocol.

-

Use an HPLC system equipped with a suitable column, such as an Aminex HPX-87H ion exclusion column.[9]

-

Set the column temperature to 55°C.[9]

-

Use an isocratic mobile phase, for example, 5 mM H₂SO₄, at a flow rate of 0.5 mL/min.[9]

-

Inject the sample (e.g., 10 µL).[9]

-

Detect the compounds using a refractive index (RI) detector.[9]

-

Quantify 3-HPA by comparing the peak area to that of a known standard.

Genetic Manipulation

Creating gene knockouts is essential for studying the function of specific genes in the reuterin synthesis pathway.

Caption: Experimental workflow for gene knockout in Lactobacillus reuteri using homologous recombination.

Note: More advanced techniques like CRISPR-Cas9-assisted recombineering have also been developed for more efficient genome editing in L. reuteri.[15]

Transcriptome Analysis (RNA-Seq)

Transcriptome analysis can reveal changes in gene expression in response to different conditions, such as the presence of glycerol.

Protocol:

-

Culture L. reuteri under the desired experimental conditions (e.g., with and without glycerol).

-

Extract total RNA from the bacterial cells using a suitable RNA extraction kit.

-

Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

-

Construct a cDNA library from the enriched mRNA.

-

Sequence the cDNA library using a next-generation sequencing platform.

-

Process the raw sequencing reads by removing adapters and low-quality reads.

-

Align the clean reads to the L. reuteri reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated under the experimental conditions.

Conclusion

The genetic determinants of reuterin synthesis in Lactobacillus reuteri are encoded within a complex and fascinating genomic island. The close linkage of the pdu operon, responsible for glycerol metabolism and reuterin production, with the cbi-cob-hem operon for cobalamin biosynthesis highlights the intricate co-evolution of these pathways. A thorough understanding of the genetic organization, regulation, and the functions of the individual genes is paramount for harnessing the full potential of reuterin as a therapeutic and biopreservative agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this important biological system and to develop strategies for its modulation and application in the fields of medicine and food science.

References

- 1. From Prediction to Function Using Evolutionary Genomics: Human-Specific Ecotypes of Lactobacillus reuteri Have Diverse Probiotic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional identification in Lactobacillus reuteri of a PocR-like transcription factor regulating glycerol utilization and vitamin B12 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Genome and Comparative Genome Analysis of Lactobacillus reuteri YSJL-12, a Potential Probiotics Strain Isolated From Healthy Sow Fresh Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Genome Analysis of Lactobacillus reuteri and Lactobacillus fermentum Reveal a Genomic Island for Reuterin and Cobalamin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complete coenzyme B12 biosynthesis gene cluster of Lactobacillus reuteri CRL1098 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Lactobacillus reuteri DSM 17938 Probiotics May Increase CC-Chemokine Receptor 7 Expression in Infants Treated With for Colic [frontiersin.org]

- 8. 1,3-Propanediol dehydrogenases in Lactobacillus reuteri: impact on central metabolism and 3-hydroxypropionaldehyde production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology | MDPI [mdpi.com]

- 10. Exploring Lactobacillus reuteri DSM20016 as a biocatalyst for transformation of longer chain 1,2-diols: Limits with microcompartment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pure.uva.nl [pure.uva.nl]

- 15. CRISPR–Cas9-assisted recombineering in Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Reuterin: A Technical Guide

An in-depth exploration of the discovery, history of research, and mechanism of action of the broad-spectrum antimicrobial compound, reuterin.

Introduction

Reuterin, a potent antimicrobial agent produced by the probiotic bacterium Lactobacillus reuteri, has garnered significant scientific interest since its discovery. This technical guide provides a comprehensive overview of the history of reuterin research, from its initial identification to the current understanding of its multifaceted mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows.

Discovery and Historical Perspective

The story of reuterin began in the 1980s when researchers Axelsson and colleagues observed that resting cells of Lactobacillus reuteri could convert glycerol into a low-molecular-weight, non-proteinaceous substance with broad-spectrum antimicrobial activity.[1][2] This substance was subsequently named "reuterin."[1][2] Early investigations revealed that reuterin was not a single molecule but a dynamic, multi-component system in aqueous solution, primarily consisting of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and a cyclic dimer.[1][3][4][5] Further research has also identified acrolein as a component of the reuterin system.[1][4][5]

Initially, the focus of reuterin research was on its potential as a food preservative due to its efficacy against a wide range of foodborne pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[1][6] Over the years, the research has expanded to explore its potential therapeutic applications, driven by the growing understanding of the role of the gut microbiome in health and disease.

The Biochemistry of Reuterin Production

Reuterin is not a direct product of L. reuteri's primary metabolism but is synthesized from glycerol in a process catalyzed by a coenzyme B12-dependent glycerol dehydratase.[6] This enzyme converts glycerol to the intermediate 3-HPA, which is then secreted by the bacterial cell.[2] Once in an aqueous environment, 3-HPA exists in a dynamic equilibrium with its hydrated monomer and a cyclic dimer.[3]

dot

Caption: Biosynthesis of reuterin from glycerol by Lactobacillus reuteri.

Quantitative Data on Reuterin Production

The production of reuterin by L. reuteri is influenced by various factors, including the strain of bacteria, glycerol concentration, temperature, pH, and incubation time. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Glycerol Concentration on Reuterin Production

| L. reuteri Strain | Initial Glycerol (mM) | Reuterin Produced (mM) | Reference |

| DPC16 | 150 | ~85 | [7] |

| DPC16 | 200 | ~120 | [7] |

| DPC16 | 300 | ~180 | [7] |

| DPC16 | 350 | ~230 | [7] |

| DPC16 | 400 | ~220 | [7] |

| DPC16 | 450 | ~210 | [7] |

Table 2: Effect of Temperature on Reuterin Production

| L. reuteri Strain | Temperature (°C) | Reuterin Production | Reference |

| DPC16 | 20 | Sub-optimal | [7] |

| DPC16 | 25 | Peak glycerol consumption | [7] |

| DPC16 | 30 | Optimal | [7] |

| DPC16 | 37 | Optimal | [7] |

| DPC16 | 42 | Decreased | [7] |

| Not Specified | 30-37 | Maximized | [8] |

| Not Specified | 25 | Decreased | [8] |

| Not Specified | 45 | No activity | [8] |

Table 3: Effect of pH on Reuterin Production

| L. reuteri Strain | Initial pH | Reuterin Production (Inhibition Zone in mm) | Reference |

| Not Specified | 5.0 | 17.0 (E. coli), 16.0 (S. aureus), 16.0 (C. albicans) | [8] |

| Not Specified | 5.5 | 18.0 (E. coli), 18.0 (S. aureus), 18.0 (C. albicans) | [8] |

| Not Specified | 6.0 | 18.0 (E. coli), 19.0 (S. aureus), 19.0 (C. albicans) | [8] |

| Not Specified | 6.5 | 19.0 (E. coli), 22.0 (S. aureus), 22.0 (C. albicans) | [8] |

| Not Specified | 7.0 | 19.0 (E. coli), 22.0 (S. aureus), 22.0 (C. albicans) | [8] |

| Not Specified | 7.5 | 18.0 (E. coli), 20.0 (S. aureus), 20.0 (C. albicans) | [8] |

| Not Specified | 8.0 | 17.0 (E. coli), 18.0 (S. aureus), 18.0 (C. albicans) | [8] |

| Not Specified | 8.5 | 16.0 (E. coli), 17.0 (S. aureus), 17.0 (C. albicans) | [8] |

Table 4: Minimum Inhibitory Concentration (MIC) of Reuterin Against Various Microorganisms

| Microorganism | MIC of Reuterin (acrolein equivalent, µM) | Reference |

| Campylobacter jejuni | 1.5 - 3.0 | [9] |

| Campylobacter coli | 1.5 - 3.0 | [9] |

| Escherichia coli K12 | 16.5 | [9] |

| Listeria ivanovii HPB28 | ~2000 (after oral digestion) | [3] |

| Salmonella newport ATCC6962 | ~1050 (after oral digestion) | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to reuterin research.

Production and Purification of Reuterin

Objective: To produce and purify reuterin from Lactobacillus reuteri cultures.

Protocol:

-

Bacterial Culture: Inoculate L. reuteri in MRS broth supplemented with 20 mM glycerol and incubate anaerobically at 37°C for 16 hours.[3]

-

Cell Harvesting: Centrifuge the culture at 1500 x g for 10 minutes at 20°C.[3]

-

Washing: Wash the cell pellet with 0.1 M potassium phosphate buffer (pH 7).[3]

-

Reuterin Production: Resuspend the washed cells in a glycerol solution (e.g., 250 mM) and incubate anaerobically for a defined period (e.g., 2 hours) at room temperature.[3][10]

-

Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant containing reuterin.[10]

-

Purification (Optional): For higher purity, the supernatant can be subjected to further purification steps such as filtration through a 0.22 µm filter and chromatography (e.g., silica gel chromatography).[11]

dot

Caption: Experimental workflow for the production and purification of reuterin.

Quantification of Reuterin

4.2.1. Colorimetric Assay

Objective: To quantify reuterin concentration using a colorimetric method based on the reaction with tryptophan.

Protocol:

-

Sample Preparation: Mix 1 mL of the reuterin-containing sample with 3 mL of concentrated HCl (37%) and 750 µL of 10 mM tryptophan (dissolved in 0.05 M HCl).[3]

-

Incubation: Incubate the mixture at 37°C for 20 minutes.[3]

-

Measurement: Measure the absorbance of the solution at 560 nm using a spectrophotometer.[3]

-

Standard Curve: Prepare a standard curve using known concentrations of acrolein (0.05 to 6 mM) to determine the reuterin concentration in the sample.[3]

4.2.2. High-Performance Liquid Chromatography (HPLC)

Objective: To quantify reuterin and its related compounds using HPLC.

Protocol:

-

Sample Preparation: Filter the reuterin-containing supernatant through a 0.45-µm-pore-size filter.[10]

-

HPLC System: Use an HPLC system equipped with a suitable column (e.g., Shodex Sugar SH1011 or Aminex HPX-87H).[7][10]

-

Mobile Phase: A common mobile phase is a dilute acid solution, such as 0.004 M or 5 mM H₂SO₄.[7][12]

-

Flow Rate and Temperature: Set the flow rate to approximately 0.6 mL/min and the column temperature to around 60°C.[7][12]

-

Detection: Use a refractive index (RI) detector to detect and quantify the compounds.[13]

-

Quantification: Compare the peak areas of the sample to those of known standards for glycerol, 3-HPA, and 1,3-propanediol to determine their concentrations.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of reuterin that inhibits the visible growth of a target microorganism.

Protocol:

-

Microplate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the reuterin sample in a suitable growth medium for the target microorganism.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., 10⁵ CFU/mL).[3]

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).[3]

-

Growth Assessment: Determine the MIC by identifying the lowest concentration of reuterin at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 595 nm or 600 nm).[3]

Mechanism of Action and Signaling Pathways

The antimicrobial activity of reuterin is attributed to its highly reactive aldehyde group. The primary mechanism of action involves the induction of oxidative stress in target cells through the modification of thiol groups in proteins and small molecules.[3][14]

Induction of Oxidative Stress

Reuterin readily reacts with sulfhydryl groups (-SH) present in cysteine residues of proteins and in low-molecular-weight thiols like glutathione. This interaction leads to the depletion of the cellular thiol pool, disrupting the redox balance and generating reactive oxygen species (ROS). The accumulation of ROS causes damage to various cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.

In Escherichia coli, exposure to sublethal concentrations of reuterin induces the expression of genes belonging to the OxyR regulon, a key transcriptional regulator that senses and responds to oxidative stress.[3] This provides strong evidence for reuterin's role in inducing an oxidative stress response.

dot

Caption: Proposed mechanism of reuterin-induced oxidative stress.

Modulation of Inflammatory Signaling

Recent studies have begun to explore the immunomodulatory effects of reuterin. In chicken macrophage HD11 cells, reuterin has been shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS).[15] This anti-inflammatory effect is mediated, at least in part, by the downregulation of the Toll-like receptor 4 (TLR4)/MyD88/TRAF6 signaling pathway and the subsequent inhibition of NF-κB and MAPK activation.[15][16] Furthermore, reuterin was found to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[15]

dot

References

- 1. The antimicrobial compound reuterin (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups | CiNii Research [cir.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. In vitro investigation of gastrointestinal stability and toxicity of 3-hyrdoxypropionaldehyde (reuterin) produced by Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The antimicrobial compound reuterin (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Operating Conditions on Reuterin Production Using Resting Cells of Limosilactobacillus reuteri DPC16 [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. Evaluation of Reuterin Production in Urogenital Probiotic Lactobacillus reuteri RC-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production, Storage Stability, and Susceptibility Testing of Reuterin and Its Impact on the Murine Fecal Microbiome and Volatile Organic Compound Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Isolation and Comparative Genomic Analysis of Reuterin-Producing Lactobacillus reuteri From the Chicken Gastrointestinal Tract [frontiersin.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Bacterial Metabolite Reuterin Attenuated LPS-Induced Oxidative Stress and Inflammation Response in HD11 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Reuterin Production and Purification from Lactobacillus reuteri Cultures

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1] Its antimicrobial activity against a wide range of microorganisms, including pathogenic bacteria, fungi, and protozoa, makes it a compound of significant interest for therapeutic and food preservation applications.[1][2] This document provides a detailed protocol for the production of reuterin from L. reuteri cultures and its subsequent purification. The protocols are based on established methodologies and provide a framework for consistent and optimized reuterin yields.

I. Reuterin Production

The production of reuterin is typically achieved through a two-step process: (1) cultivation of L. reuteri to generate sufficient biomass, and (2) co-fermentation of the harvested cells with glycerol under anaerobic conditions.[3]

Experimental Protocol: L. reuteri Cultivation

-

Strain Activation: Revive a cryopreserved stock of a known reuterin-producing L. reuteri strain (e.g., DSM 20016, DSM 17938) by inoculating it into De Man, Rogosa and Sharpe (MRS) broth.[4] Incubate at 37°C for 24 hours under static, aerobic conditions.[4]

-

Biomass Production: Subculture the activated strain into a larger volume of MRS broth (or gMRS broth containing 20 mM glycerol for potentially higher productivity) and incubate at 37°C until the late logarithmic or early stationary phase of growth is reached (typically 16-24 hours).[5][6] The optical density at 600 nm (OD₆₀₀) should be approximately 8.0.[6]

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 9800 x g for 10 minutes.[4]

-

Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove residual media components.[7]

Experimental Protocol: Reuterin Production (Glycerol Co-fermentation)

-

Cell Suspension: Resuspend the washed cell pellet in a sterile glycerol solution. The optimal concentration of glycerol can vary between strains but is typically in the range of 100-300 mmol/L.[3][4] The cell biomass concentration can also be optimized, with concentrations around 21-25 g/L (wet weight) being effective.[3]

-

Anaerobic Incubation: Incubate the cell suspension under anaerobic conditions at a controlled temperature, generally between 25°C and 37°C, for 1-2 hours.[3][6] The optimal temperature can be strain-dependent.[5]

-

Termination and Collection: After the incubation period, terminate the reaction by centrifuging the suspension to pellet the cells. The supernatant, containing the produced reuterin, should be carefully collected.[7]

Quantitative Data: Reuterin Production Parameters

The yield of reuterin is influenced by several factors, including the L. reuteri strain, initial biomass, glycerol concentration, temperature, and pH. The following table summarizes key findings from various studies.

| L. reuteri Strain | Initial Biomass | Glycerol Concentration (mmol/L) | Temperature (°C) | pH | Reuterin Yield (mmol/L) | Reference |

| DSM 20016 | 8 log CFU/mL | 100 | 37 | Not specified | 68.39 | [4] |

| DSM 17938 | 8 log CFU/mL | 100 | 37 | Not specified | 30.00 | [4] |

| DPC16 | 21 g/L | 300 | 30 | 6.2 | Not specified (highest yield) | [3] |

| DPC16 | 25 g/L | 350 | 25 | 6.8 | Not specified (optimized) | [3] |

| WBB05 | Not specified | 200 | 20 | Not specified | ~120 | [5] |

| SD2112 | Not specified | 200 | Not specified | Not specified | ~170 | [2] |

II. Reuterin Purification

The purification of reuterin from the cell-free supernatant is essential for downstream applications and accurate characterization. A common method involves silica gel chromatography.[5]

Experimental Protocol: Reuterin Purification

-

Column Preparation: Prepare a silica gel 60 column (e.g., Wakogel C-100) and equilibrate it with a mobile phase of acetonitrile/water (70:30 v/v).[5]

-

Sample Loading: Apply the cell-free supernatant containing reuterin onto the equilibrated column.[5]

-

Elution: Elute the reuterin from the column using the same mobile phase (acetonitrile/water, 70:30 v/v).[5]

-

Fraction Collection and Analysis: Collect the eluted fractions and monitor for the presence of reuterin using a colorimetric assay or High-Performance Liquid Chromatography (HPLC).[5]

-

Purity Assessment: Pool the reuterin-containing fractions and assess the purity using HPLC with refractive index detection.[5]

III. Reuterin Quantification

Accurate quantification of reuterin is critical for process optimization and characterization of its biological activity. Both colorimetric and HPLC methods are commonly employed.

Experimental Protocol: Colorimetric Quantification

This method is based on the reaction of acrolein, a dehydration product of reuterin, with tryptophan.[5]

-

Sample Preparation: Mix 500 µL of the filtered sample with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution (dissolved in 0.05 M HCl).[5]

-

Reaction: Add 2.0 mL of 35% HCl to the mixture.[5]

-

Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[5]

-

Measurement: Measure the absorbance of the resulting purple complex at 560 nm.[5]

-

Quantification: Calculate the reuterin concentration by comparing the absorbance to a standard curve prepared with acrolein, assuming a 1:1 molar ratio of reuterin to acrolein.[5]

Experimental Protocol: HPLC Quantification

HPLC provides a more direct and specific method for quantifying reuterin.[3]

-

Chromatographic System: Use an HPLC system equipped with a refractive index detector and an appropriate column (e.g., Aminex HPX-87H ion exclusion column).[3]

-

Mobile Phase: A common mobile phase is a dilute acid solution, such as 5 mmol/L H₂SO₄.[3]

-

Analysis Conditions: Set the column temperature to 55°C and the flow rate to 0.5 mL/min.[3]

-

Quantification: Determine the concentration of reuterin by comparing the peak area to that of a known standard.[3]

IV. Signaling and Biosynthetic Pathway

The production of reuterin in L. reuteri is a highly regulated process involving a specific gene cluster.

Genetic Regulation of Reuterin Production

The biosynthesis of reuterin is dependent on the propanediol utilization (pdu) operon, which is part of a larger genomic island that also includes genes for cobalamin (vitamin B₁₂) biosynthesis (cbi, cob) and heme biosynthesis (hem).[7][8] Cobalamin is an essential cofactor for the glycerol dehydratase enzyme (PduCDE), which catalyzes the conversion of glycerol to 3-HPA (reuterin).[9][10] The expression of this gene cluster is regulated by factors such as the presence of substrates like glycerol and 1,2-propanediol.[10] A PocR-like transcription factor is also involved in regulating the synthesis of both reuterin and cobalamin.[11]

Caption: Experimental workflow for reuterin production and purification.

Caption: Genetic regulation and biosynthesis of reuterin in L. reuteri.

References

- 1. Transcriptome Analysis of Glycerin Regulating Reuterin Production of Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactobacillus reuteri CRL1098 Produces Cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A Phylogenetic View on the Role of Glycerol for Growth Enhancement and Reuterin Formation in Limosilactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Genome Analysis of Lactobacillus reuteri and Lactobacillus fermentum Reveal a Genomic Island for Reuterin and Cobalamin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Isolation and Comparative Genomic Analysis of Reuterin-Producing Lactobacillus reuteri From the Chicken Gastrointestinal Tract [frontiersin.org]

- 9. jairjp.com [jairjp.com]

- 10. Exploring Lactobacillus reuteri DSM20016 as a biocatalyst for transformation of longer chain 1,2-diols: Limits with microcompartment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Reuterin using High-Performance Liquid Chromatography (HPLC)

References

- 1. Frontiers | Isolation and Comparative Genomic Analysis of Reuterin-Producing Lactobacillus reuteri From the Chicken Gastrointestinal Tract [frontiersin.org]

- 2. Production and isolation of reuterin, a growth inhibitor produced by Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Reuterin Production in Urogenital Probiotic Lactobacillus reuteri RC-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. office2.jmbfs.org [office2.jmbfs.org]

- 6. The antimicrobial compound reuterin (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production, Storage Stability, and Susceptibility Testing of Reuterin and Its Impact on the Murine Fecal Microbiome and Volatile Organic Compound Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production, Storage Stability, and Susceptibility Testing of Reuterin and Its Impact on the Murine Fecal Microbiome and Volatile Organic Compound Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro investigation of gastrointestinal stability and toxicity of 3-hyrdoxypropionaldehyde (reuterin) produced by Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Spectrophotometric Assay for Measuring 3-Hydroxypropionic Acid (3-HPA) Concentration

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypropionic acid (3-HPA) is a valuable platform chemical and a key intermediate in various metabolic pathways.[1][2] Its quantification is crucial for monitoring microbial production processes, diagnosing certain metabolic disorders, and in various research applications.[1][3] This application note provides a detailed protocol for a reliable and sensitive enzymatic spectrophotometric assay for the determination of 3-HPA concentration in aqueous samples.

Principle of the Assay

This assay is based on the enzymatic oxidation of 3-HPA to 3-oxopropanoate, catalyzed by 3-hydroxypropionate dehydrogenase (EC 1.1.1.59).[4] The reaction utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is concomitantly reduced to NADH. The increase in NADH concentration can be directly measured by monitoring the change in absorbance at 340 nm.[4][5] The amount of NADH produced is directly proportional to the initial concentration of 3-HPA in the sample.

Signaling Pathway

Caption: Enzymatic oxidation of 3-HPA to 3-oxopropanoate.

Data Summary

The quantitative parameters of this assay are summarized in the table below. The linear range and limits of detection and quantification are typically determined experimentally during assay validation.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 340 nm | [4][5] |

| Molar Extinction Coefficient of NADH at 340 nm | 6220 M⁻¹cm⁻¹ | Standard Biochemical Value |

| Assay Principle | Enzymatic | [4] |

| Enzyme | 3-Hydroxypropionate Dehydrogenase | [4] |

| Cofactor | NAD+ | [4] |

Experimental Protocol

Materials and Reagents

-

3-Hydroxypropionic acid (3-HPA) standard solution (e.g., 10 mM)

-

3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59)

-

NAD+ solution (e.g., 20 mM in assay buffer)

-

Assay Buffer (e.g., 100 mM Tris-HCl or Glycine buffer, pH 9.0-9.5)[6]

-

Unknown samples containing 3-HPA

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

-

Pipettes and tips

Preparation of Reagents

-

3-HPA Standard Curve: Prepare a series of 3-HPA standards by diluting the 10 mM stock solution in the assay buffer. A typical concentration range would be from 0 to 1 mM.

-

Working NAD+ Solution: Prepare a fresh working solution of NAD+ at a final desired concentration (e.g., 1-2 mM) in the assay buffer.

-

Enzyme Solution: Reconstitute the lyophilized enzyme in assay buffer to a desired activity level. The optimal concentration should be determined empirically.

Assay Procedure

The following workflow outlines the steps for performing the 3-HPA assay.

Caption: Workflow for the enzymatic 3-HPA spectrophotometric assay.

-

Sample and Standard Preparation: Pipette 50 µL of each 3-HPA standard and unknown sample into separate wells of a 96-well microplate. Include a blank control with 50 µL of assay buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer and NAD+ solution. Add 140 µL of this master mix to each well containing the standards and samples.

-

Initial Absorbance Reading: Mix the contents of the wells gently and measure the initial absorbance (A_initial) at 340 nm. This reading accounts for any background absorbance.

-

Enzyme Addition: Initiate the enzymatic reaction by adding 10 µL of the 3-hydroxypropionate dehydrogenase solution to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the reaction to go to completion (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.

-

Final Absorbance Reading: After incubation, measure the final absorbance (A_final) at 340 nm.

Data Analysis

-

Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance from the final absorbance: ΔA = A_final - A_initial

-

Generate a standard curve by plotting the ΔA of the 3-HPA standards against their known concentrations.

-

Determine the concentration of 3-HPA in the unknown samples by interpolating their ΔA values from the standard curve.

Conclusion

The enzymatic spectrophotometric assay described provides a sensitive and reliable method for the quantification of 3-HPA. This protocol can be adapted for various research and development applications, offering a straightforward alternative to more complex chromatographic techniques.[7] For samples with complex matrices, appropriate controls should be included to account for potential interfering substances.

References

- 1. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Activity Measurement for 3-Hydroxypropionate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 5. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for In Situ Production of Reuterin in Food Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in situ production of reuterin, a potent broad-spectrum antimicrobial compound, during food fermentation processes. The protocols and data presented are intended to facilitate research and development in the fields of food science, microbiology, and therapeutics.

Introduction

Reuterin, chemically known as 3-hydroxypropionaldehyde (3-HPA), is a powerful antimicrobial substance produced by certain strains of Limosilactobacillus reuteri (formerly Lactobacillus reuteri) during the anaerobic metabolism of glycerol.[1][2][3] Its ability to inhibit the growth of a wide range of microorganisms, including pathogenic bacteria, yeasts, fungi, and protozoa, makes it a highly attractive natural preservative for food applications and a potential therapeutic agent.[1][2] The in situ production of reuterin, where it is generated directly within the food matrix during fermentation, offers a promising strategy for enhancing food safety and quality without the need for adding purified antimicrobials.[4][5]

Key Microorganism: Limosilactobacillus reuteri

L. reuteri is a heterofermentative lactic acid bacterium naturally found in the gastrointestinal tract of humans and other animals.[6] Certain strains of L. reuteri possess the genetic machinery, specifically a coenzyme B12-dependent glycerol dehydratase, to convert glycerol into reuterin under anaerobic conditions.[1][7] Due to its probiotic properties and food-grade status, L. reuteri is the microorganism of choice for the industrial-scale production of reuterin.[1]

Factors Influencing Reuterin Production

The efficiency of in situ reuterin production is influenced by several key factors:

-

Glycerol Concentration: Glycerol is the essential substrate for reuterin synthesis.[8][9] The concentration of supplemented glycerol directly impacts the final reuterin yield, with optimal concentrations varying depending on the food matrix and the specific L. reuteri strain.[4][7][10]

-

pH: The optimal pH for reuterin production by L. reuteri generally ranges from neutral to slightly acidic (pH 6.0-7.2).[7]

-

Temperature: Reuterin production can occur over a range of temperatures, with studies showing effective production at both refrigeration (4°C) and fermentation (20-37°C) temperatures.[1][7][11]

-

Cell Density: A higher initial concentration of viable L. reuteri cells can lead to increased reuterin production.[6][7]

-

Anaerobic Conditions: The conversion of glycerol to reuterin is an anaerobic process.[1][6]

-

Presence of Glucose: Excess glucose can inhibit reuterin production as it can divert the necessary cofactors (NAD+) towards glucose metabolism.[7][12]

Data Presentation: Quantitative Reuterin Production

The following tables summarize quantitative data on reuterin production from various studies, providing a comparative overview of yields under different conditions and in different food matrices.

Table 1: Reuterin Production in Dairy Products

| Food Matrix | L. reuteri Strain | Glycerol Conc. (mM) | Temp. (°C) | Ripening/Storage Time | Max. Reuterin Conc. | Reference |

| Semi-hard Cheese | INIA P572 | 100-500 | - | 1 day | 4.42-4.71 µmol/g | [4] |

| Semi-hard Cheese | INIA P572 & P579 | 50 | - | - | up to 5.5 mM | [10][13] |

| Yogurt | INIA P572 & P579 | 50 | - | - | up to 1.5 mM | [10][13] |

| Fermented Milk | ATCC 53608 | 200 | 4 | 28 days | 33.97 mM | [14] |

| Milk | Various | 50-250 | - | - | 8.8-13.9 mM | [10] |

Table 2: Reuterin Production in Other Systems

| System | L. reuteri Strain | Glycerol Conc. (mM) | Temp. (°C) | Incubation Time | Max. Reuterin Conc. | Reference |

| Glycerol Aqueous Solution | DPC16 | 300 | 30 | 1 hour | - (Highest yield at these conditions) | [7] |

| Glycerol Aqueous Solution | DPC6 | 350 | 25 | 2 hours | - (Predicted maximum) | [12] |

| Alginate-based Film | DSM 20016 | 100 | 37 | 24-72 hours | 68.39 mmol/L | [6] |

| Ground Beef | - | - | 4 | 20 days | Sufficient to kill >3.0 log CFU/g E. coli O157:H7 | [1] |

Experimental Protocols

Protocol 1: Cultivation of Reuterin-Producing L. reuteri

This protocol describes the steps for preparing an active culture of L. reuteri for inoculation into a food matrix.

Materials:

-

L. reuteri strain (e.g., DSM 20016, ATCC 53608)

-

De Man, Rogosa and Sharpe (MRS) broth

-

Sterile 0.9% NaCl solution

-

Centrifuge and sterile centrifuge tubes

-

Incubator (37°C)

Procedure:

-

Activation of Culture: Inoculate a single colony of L. reuteri from a frozen stock into 10 mL of MRS broth.

-

Incubation: Incubate the culture at 37°C for 24 hours under static, anaerobic conditions.[6][15]

-

Harvesting Cells: Centrifuge the culture at 5000 x g for 10-20 minutes to pellet the bacterial cells.[15][16]

-

Washing Cells: Discard the supernatant and wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual media components. Centrifuge after each wash as described in step 3.[16]

-

Resuspension: Resuspend the final cell pellet in a small volume of the food matrix (e.g., milk) or a suitable buffer to achieve the desired initial cell concentration (e.g., 10^6 - 10^8 CFU/mL).[4][6]

Protocol 2: In Situ Reuterin Production in a Model Cheese System

This protocol provides a method for producing reuterin in situ during the manufacture of a semi-hard cheese.

Materials:

-

Pasteurized milk

-

Commercial cheese starter culture

-

Prepared active L. reuteri culture (from Protocol 1)

-

Glycerol (food grade)

-

Calcium chloride (CaCl2)

-

Rennet

-

Cheese molds and press

Procedure:

-

Milk Preparation: Warm pasteurized milk to 33°C and add 0.2 g/L of CaCl2.[4]

-

Inoculation: Add the commercial starter culture and the prepared L. reuteri culture to the milk. A typical inoculum for L. reuteri is around 10^6 CFU/mL.[4]

-

Glycerol Addition: Add the desired concentration of glycerol (e.g., 100 mM).[4]

-

Renneting: After 20 minutes of incubation, add rennet and allow the milk to coagulate for approximately 40 minutes.[4]

-

Curd Cutting and Cooking: Cut the curd and then heat it to 37°C over 25 minutes.[4]

-

Whey Draining and Molding: Drain the whey and place the curd into cheese molds.

-

Pressing and Ripening: Press the cheese according to standard procedures for semi-hard cheese and then ripen under controlled conditions.

-

Sampling: Take samples at different time points during ripening (e.g., day 1, day 5, day 30) for reuterin quantification.[4]

Protocol 3: Quantification of Reuterin

This protocol outlines two common methods for quantifying reuterin in food samples: a colorimetric assay and High-Performance Liquid Chromatography (HPLC).

A. Sample Preparation:

-

Homogenize a known weight of the food sample (e.g., 10 g of cheese) with a suitable extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 5 minutes to pellet solids.[4]

-

Filter the supernatant through a 0.22 µm filter to obtain a clear extract for analysis.[4]

B. Colorimetric Assay (based on Circle et al., 1945):

This method is based on the dehydration of reuterin to acrolein, which then reacts with a colorimetric reagent.

-

Mix the prepared sample extract with the colorimetric reagent (e.g., tryptophan).

-

Incubate the mixture to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).[17]

-

Quantify the reuterin concentration by comparing the absorbance to a standard curve prepared with purified reuterin.[4]

C. HPLC Analysis (based on Talarico et al., 1988):

HPLC provides a more direct and specific quantification of reuterin (3-HPA).

-

Inject the filtered sample extract onto an appropriate HPLC column (e.g., a Shodex Sugar SH1011 column).[18]

-

Use a suitable mobile phase and detector (e.g., Refractive Index detector).[19]

-

Identify and quantify the reuterin peak by comparing its retention time and peak area to those of a pure reuterin standard.[4][18]

Visualizations

Biosynthesis Pathway of Reuterin

The production of reuterin from glycerol in L. reuteri is a key metabolic process. The following diagram illustrates this biochemical pathway.

Caption: Reuterin biosynthesis pathway in L. reuteri.

Experimental Workflow for In Situ Reuterin Production

This diagram outlines the general workflow for an experiment designed to produce and quantify reuterin in situ in a fermented food product.

References

- 1. Application of the Reuterin System as Food Preservative or Health-Promoting Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reuterin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Glycerol-derived reuterin regulates human intestinal microbiota and metabolites [frontiersin.org]

- 4. Optimization of reuterin production in cheese by Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reuterin-producing Limosilactobacillus reuteri: Optimization of in situ reuterin production in alginate-based filmogenic solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glycerol supplementation enhances L. reuteri's protective effect against S. Typhimurium colonization in a 3-D model of colonic epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Production of reuterin by Lactobacillus coryniformis and its antimicrobial activities | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 12. mdpi.com [mdpi.com]

- 13. docta.ucm.es [docta.ucm.es]

- 14. Production of reuterin in a fermented milk product by Lactobacillus reuteri: Inhibition of pathogens, spoilage microorganisms, and lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. Potential of Lactobacillus reuteri from Spontaneous Sourdough as a Starter Additive for Improving Quality Parameters of Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Reuterin Production in Urogenital Probiotic Lactobacillus reuteri RC-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Isolation and Comparative Genomic Analysis of Reuterin-Producing Lactobacillus reuteri From the Chicken Gastrointestinal Tract [frontiersin.org]

Therapeutic Potential of Reuterin in Treating Gastrointestinal Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a potent, broad-spectrum antimicrobial compound produced by the probiotic bacterium Limosilactobacillus reuteri from glycerol.[1][2][3] It exists as a dynamic equilibrium of hydrated and dimeric forms in aqueous solutions.[3] Reuterin has garnered significant interest for its therapeutic potential in treating gastrointestinal infections due to its efficacy against a wide range of pathogens, including bacteria, fungi, and protozoa.[3][4] Notably, it has shown effectiveness against common enteric pathogens such as Escherichia coli, Salmonella typhimurium, and Campylobacter spp.[1][5][6] This document provides detailed application notes and protocols for researchers investigating the therapeutic applications of reuterin.

Mechanism of Action

Reuterin's primary antimicrobial mechanism involves the induction of oxidative stress within target cells.[7][8][9] Its highly reactive aldehyde group interacts with thiol groups in proteins and small molecules, leading to their modification and inactivation.[1][2][7][8] This disruption of cellular redox balance and essential enzymatic functions ultimately results in microbial cell death.[10][11]

Beyond its direct antimicrobial activity, emerging evidence suggests that the producer of reuterin, L. reuteri, can modulate host intestinal signaling pathways, which may contribute to its overall beneficial effects in the gut. These include the activation of the Aryl Hydrocarbon Receptor (AhR) and modulation of the Wnt/β-catenin signaling pathway, which are crucial for maintaining intestinal homeostasis and immune function.[2][5][12][13][14] While these effects are attributed to L. reuteri, the direct role of purified reuterin in these pathways is an active area of research.

Data Presentation: Antimicrobial Activity and Safety Profile

The following tables summarize the quantitative data on the antimicrobial efficacy and safety of reuterin from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Reuterin against Gastrointestinal Pathogens

| Pathogen | MIC | MBC | Reference |

| Escherichia coli K-12 | 1.25 mM | - | [1] |

| Salmonella typhimurium | 0.4 mM | - | [1] |

| Escherichia coli (sensitive indicator) | 7.5–15 mM | 15–30 mM | [15] |

| Campylobacter jejuni | 1.5 - 3.0 µM (acrolein) | - | [5][6] |

| Campylobacter coli | 1.5 - 3.0 µM (acrolein) | - | [5][6] |

| Staphylococcus aureus | - | - | [16] |

| Staphylococcus epidermidis | - | - | [16] |

| Streptococcus agalactiae | - | - | [16] |

Table 2: In Vitro Safety Profile of Reuterin

| Assay | Cell Line/System | Results | Reference |

| Cytotoxicity (Neutral Red Uptake) | Caco-2 cells | No significant change in cell viability up to 1080 mM. | [13][17] |

| Cytotoxicity (LDH Release) | Caco-2 cells | No significant change in membrane integrity up to 1080 mM. | [13][17] |

| Hemolytic Activity | Rat erythrocytes | No hemolytic activity observed up to 270 mM. | [1][13][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of reuterin's therapeutic potential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.[5][15]

Materials:

-

Reuterin stock solution of known concentration

-

Target microbial strains (e.g., E. coli, S. typhimurium)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile agar plates

Procedure:

-

Preparation of Inoculum:

-

Culture the target microorganism overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution of Reuterin:

-

In a 96-well plate, perform a two-fold serial dilution of the reuterin stock solution in the broth medium to obtain a range of concentrations.

-

Include a positive control well (broth with inoculum, no reuterin) and a negative control well (broth only).

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the reuterin dilutions and the positive control well.

-

-

Incubation:

-

Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of reuterin that completely inhibits visible growth.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.

-

Incubate the agar plates under appropriate conditions.

-

The MBC is the lowest concentration of reuterin that results in a ≥99.9% reduction in the initial inoculum count.

-

Protocol 2: In Vitro Gastrointestinal Stability Assay

This protocol simulates the conditions of the gastrointestinal tract to assess the stability of reuterin.[13][17][18]

Materials:

-

Reuterin solution

-

Simulated Gastric Fluid (SGF) (e.g., containing pepsin, pH 2.0)

-

Simulated Intestinal Fluid (SIF) (e.g., containing pancreatin and bile salts, pH 7.0)

-

HPLC system for reuterin quantification

Procedure:

-

Gastric Phase:

-

Add reuterin to SGF at a specific concentration.

-

Incubate at 37°C with gentle agitation for a period simulating gastric transit (e.g., 1-2 hours).

-

Take samples at different time points for reuterin quantification by HPLC.

-

-

Intestinal Phase:

-

Adjust the pH of the gastric phase sample to 7.0.

-

Add SIF to the sample.

-

Incubate at 37°C with gentle agitation for a period simulating intestinal transit (e.g., 2-4 hours).

-

Take samples at different time points for reuterin quantification by HPLC.

-

-

Quantification:

Protocol 3: Cytotoxicity Assays (Neutral Red and LDH)

These assays assess the potential toxicity of reuterin on intestinal epithelial cells.[13][17][18]

Materials:

-

Intestinal epithelial cell line (e.g., Caco-2)

-

Cell culture medium and supplements

-

Reuterin solution

-

Neutral Red solution

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

-

Plate reader

Procedure (Neutral Red Uptake Assay):

-

Seed Caco-2 cells in a 96-well plate and grow to confluence.

-

Treat the cells with various concentrations of reuterin for a specified time (e.g., 24 hours). Include untreated control wells.

-

Remove the treatment medium and add medium containing Neutral Red.

-

Incubate for a few hours to allow viable cells to take up the dye.

-

Wash the cells and then extract the dye.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm). A decrease in absorbance indicates reduced cell viability.

Procedure (LDH Release Assay):

-

Follow the same cell seeding and treatment protocol as above.

-

After treatment, collect the cell culture supernatant.

-

Use an LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant, following the manufacturer's instructions.

-

An increase in LDH activity in the supernatant corresponds to increased cell membrane damage.

Protocol 4: Hemolytic Activity Assay

This assay determines the potential of reuterin to lyse red blood cells.[1][23][24][25]

Materials:

-

Freshly collected red blood cells (e.g., from rat or human)

-

Phosphate-buffered saline (PBS)

-

Reuterin solution

-

Triton X-100 (positive control for 100% hemolysis)

-

96-well plate

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash the red blood cells with PBS several times to remove plasma components.

-

Prepare a suspension of red blood cells in PBS.

-

In a 96-well plate, add the red blood cell suspension to wells containing serial dilutions of reuterin in PBS.

-

Include a positive control (Triton X-100) and a negative control (PBS).

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Centrifuge the plate to pellet the intact red blood cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of reuterin's antimicrobial action.

Caption: Workflow for MIC and MBC determination.

Caption: L. reuteri mediated host cell signaling pathways.

Conclusion

Reuterin presents a promising therapeutic agent for the management of gastrointestinal infections. Its potent and broad-spectrum antimicrobial activity, coupled with a favorable in vitro safety profile, makes it a compelling candidate for further preclinical and clinical development. The provided protocols offer a standardized framework for researchers to investigate its efficacy and mechanisms of action. Future research should focus on elucidating the direct effects of purified reuterin on host signaling pathways and its efficacy in well-defined in vivo models of gastrointestinal infections.

References

- 1. In vitro investigation of gastrointestinal stability and toxicity of 3-hyrdoxypropionaldehyde (reuterin) produced by Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Aryl hydrocarbon receptor activation by Lactobacillus reuteri tryptophan metabolism alleviates Escherichia coli-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactobacillus reuteri LR1 Improved Expression of Genes of Tight Junction Proteins via the MLCK Pathway in IPEC-1 Cells during Infection with Enterotoxigenic Escherichia coli K88 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. researchgate.net [researchgate.net]

- 8. The antimicrobial compound reuterin (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Lactobacillus reuteri extracts promoted wound healing via PI3K/AKT/β-catenin/TGFβ1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lactobacillus reuteri maintains intestinal epithelial regeneration and repairs damaged intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory activity spectrum of reuterin produced by Lactobacillus reuteri against intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In vitro investigation of gastrointestinal stability and toxicity of 3-hyrdoxypropionaldehyde (reuterin) produced by Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. mdpi.com [mdpi.com]

- 21. Evaluation of Reuterin Production in Urogenital Probiotic Lactobacillus reuteri RC-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Isolation and Comparative Genomic Analysis of Reuterin-Producing Lactobacillus reuteri From the Chicken Gastrointestinal Tract [frontiersin.org]

- 23. haemoscan.com [haemoscan.com]

- 24. mdpi.com [mdpi.com]

- 25. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Formulation of Reuterin in Topical Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and testing of reuterin for topical antimicrobial applications. Reuterin, a potent broad-spectrum antimicrobial agent produced by Lactobacillus reuteri, presents a promising alternative to conventional antibiotics for treating skin and soft tissue infections.

Introduction to Reuterin